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molecular formula C14H18ClNO3S B8550182 Agn-PC-00FU26 CAS No. 720698-87-3

Agn-PC-00FU26

Cat. No. B8550182
M. Wt: 315.8 g/mol
InChI Key: CZBNIHMMSVGCQW-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

To a solution of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (2.07 g, 10.7 mmol) in acetone (25 mL) was added 1,3-propane sultone (1.41 g, 11.8 mmol). The mixture was stirred at reflux for 2 h. The reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with acetone (2×20 mL) and dried in vacuo. The product was suspended in 50% MeOH/acetone (75 mL). The suspension was stirres at reflux for 5 minutes before 25 mL of cold acetone was added. The solid material was filtered and washed with acetone (2×25 mL). This allowed the isolation of compound J, 1.48 g (44%).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)=[CH:4][CH:3]=1.[CH2:14]1[CH2:20][S:17](=[O:19])(=[O:18])[O:16][CH2:15]1>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11]([CH2:15][CH2:14][CH2:20][S:17]([OH:19])(=[O:18])=[O:16])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1CCNCC1
Name
Quantity
1.41 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes before 25 mL of cold acetone
Duration
5 min
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid material was filtered
WASH
Type
WASH
Details
washed with acetone (2×25 mL)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1CCN(CC1)CCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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